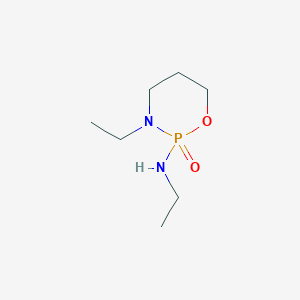
Diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate is an organic compound with the molecular formula C11H14O6 It is a derivative of oxolane, featuring a 4-methylidene group and two ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate can be synthesized through a multi-step process involving the reaction of diethyl oxalate with appropriate reagents under controlled conditions. The synthesis typically involves:
Starting Materials: Diethyl oxalate and a suitable aldehyde or ketone.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium ethoxide, at a temperature range of 50-70°C.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylic acid.
Reduction: Formation of diethyl 4-methylidene-5-hydroxyoxolane-3,3-dicarboxylate.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: Act as an inhibitor for certain enzymes by binding to their active sites.
Modulate Pathways: Influence biochemical pathways by altering the activity of key proteins.
Interact with Receptors: Bind to cellular receptors, leading to changes in cell signaling and function.
Vergleich Mit ähnlichen Verbindungen
Diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate can be compared with similar compounds such as:
Diethyl 4-methylidene-5-oxotetrahydrofuran-3,3-dicarboxylate: Similar structure but with a tetrahydrofuran ring.
Diethyl 4-methylidene-5-oxo-2,3-dihydrofuran-3,3-dicarboxylate: Differing in the degree of hydrogenation of the furan ring.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
56643-56-2 |
|---|---|
Molekularformel |
C11H14O6 |
Molekulargewicht |
242.22 g/mol |
IUPAC-Name |
diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate |
InChI |
InChI=1S/C11H14O6/c1-4-15-9(13)11(10(14)16-5-2)6-17-8(12)7(11)3/h3-6H2,1-2H3 |
InChI-Schlüssel |
DWTRUJZBUANZGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(COC(=O)C1=C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



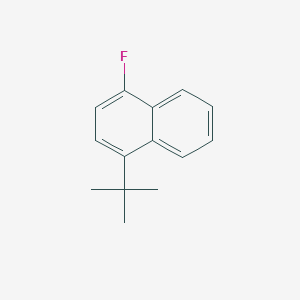
![1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14643458.png)
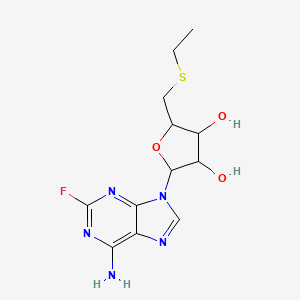
![4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14643477.png)
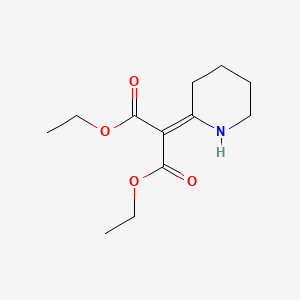
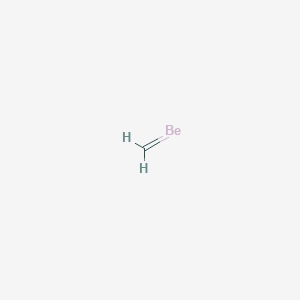
![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)
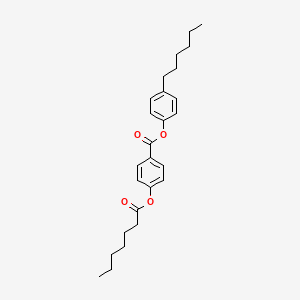
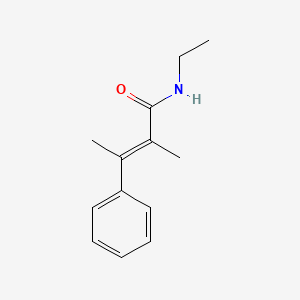

![2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14643517.png)
